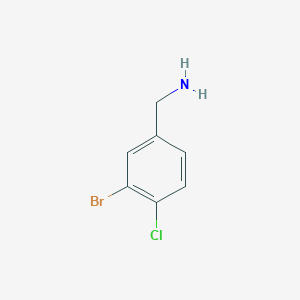

3-Bromo-4-chlorobenzylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-bromo-4-chlorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClN/c8-6-3-5(4-10)1-2-7(6)9/h1-3H,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMDDWYNMBRTBOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00727982 | |

| Record name | 1-(3-Bromo-4-chlorophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00727982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849367-49-3 | |

| Record name | 1-(3-Bromo-4-chlorophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00727982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-4-chlorobenzylamine

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-4-chlorobenzylamine, a key chemical intermediate in pharmaceutical and materials science research. The document details its core physicochemical properties, including molecular formula and weight, and outlines a robust synthesis protocol and methods for analytical characterization. Furthermore, it addresses critical safety and handling procedures and explores the compound's applications, particularly its role as a building block for protein degraders. This guide is intended for researchers, chemists, and drug development professionals who require a detailed, practical understanding of this versatile reagent.

Introduction: Strategic Importance of this compound

Halogenated organic compounds are foundational pillars in the synthesis of complex molecules, particularly within the pharmaceutical industry. The precise placement of different halogens on an aromatic scaffold offers chemists a powerful tool for directing synthetic pathways and modulating the biological activity of target molecules. This compound is a prime example of such a strategic building block. Its structure, featuring a reactive benzylamine group and differentially reactive bromine and chlorine substituents on the phenyl ring, allows for sequential, site-selective modifications.

This distinct reactivity profile makes it a valuable precursor in the construction of polysubstituted aromatic systems, which are common motifs in active pharmaceutical ingredients (APIs). Specifically, it has been identified as a building block for developing protein degraders, a cutting-edge class of therapeutics. This guide synthesizes critical data to provide a holistic technical understanding of this compound for laboratory applications.

Core Physicochemical Properties

The fundamental identity and physical characteristics of a chemical reagent are paramount for its effective use in synthesis and experimentation. All quantitative data for this compound are summarized in the table below, compiled from verified chemical supplier databases.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇BrClN | [1][2] |

| Molecular Weight | 220.5 g/mol (or 220.49 g/mol ) | [1][3][4] |

| CAS Number | 849367-49-3 | [1][2][3] |

| MDL Number | MFCD18390315 | [2][3] |

| SMILES | BrC=1C=C(CN)C=CC1Cl | [2] |

| Purity | Typically ≥97% | [1] |

| Storage Conditions | Room temperature, inert atmosphere, keep in dark place | [1][3][4] |

Synthesis and Characterization

While specific synthesis routes for this compound are proprietary or documented in specialized patents, a general and logical synthetic pathway can be inferred from standard organic chemistry principles. A common approach involves the reduction of a corresponding nitrile or the amination of a benzyl halide.

Generalized Synthesis Workflow

The synthesis of benzylamines often starts from the corresponding benzaldehyde or toluene derivative. A plausible route to this compound begins with 3-Bromo-4-chlorotoluene, proceeds through bromination to form the benzyl bromide, which is then converted to the benzylamine.

Below is a conceptual workflow diagram illustrating this multi-step synthesis.

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol (Illustrative)

This protocol describes a common method for the conversion of a benzyl halide to a benzylamine, which corresponds to Step 2 of the workflow.

Objective: To synthesize this compound from 3-Bromo-4-chlorobenzyl bromide.

Materials:

-

3-Bromo-4-chlorobenzyl bromide (1.0 eq)

-

Aqueous ammonia (excess, e.g., 25-30% solution)

-

Dichloromethane (DCM) or Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Saturated brine solution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-Bromo-4-chlorobenzyl bromide in a suitable solvent like DCM.

-

Amination: Cool the solution in an ice bath. Slowly add an excess of concentrated aqueous ammonia solution dropwise with vigorous stirring. The reaction is exothermic and should be controlled.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours (e.g., 4-12 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Extraction: Transfer the reaction mixture to a separatory funnel. Add deionized water and extract the aqueous phase with DCM (3x).

-

Washing: Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and finally, saturated brine solution to remove impurities and residual base.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by vacuum distillation if it is a liquid at room temperature.

Analytical Characterization

To confirm the identity and purity of the synthesized product, a combination of spectroscopic methods is essential.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect signals corresponding to the aromatic protons (in the ~7.0-7.5 ppm range), a singlet for the benzylic methylene (-CH₂-) protons (around 3.8-4.0 ppm), and a broad singlet for the amine (-NH₂) protons.

-

¹³C NMR: Expect distinct signals for the seven carbon atoms, with the benzylic carbon appearing around 45 ppm and the aromatic carbons in the 120-145 ppm range.

-

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) and/or a protonated molecular peak ([M+H]+) corresponding to the calculated molecular weight (approx. 220.5 g/mol ). The isotopic pattern will be characteristic of a molecule containing one bromine and one chlorine atom.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (around 3300-3400 cm⁻¹) and C-H stretching for the aromatic and aliphatic groups.

Safety, Handling, and Storage

Proper handling of halogenated organic compounds is critical for laboratory safety. This compound should be handled with care, following established safety protocols.

-

Hazard Identification: This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3][5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[6][7]

-

Handling: Use this chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.[6][7] Avoid contact with skin and eyes.[6]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[3][4] For long-term stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended.[3][4]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.[6]

Applications in Research and Drug Development

The utility of this compound stems from its tailored structure, making it a valuable intermediate in several areas.

-

Pharmaceutical Synthesis: Its primary application is as a versatile building block in medicinal chemistry. The benzylamine moiety is a common feature in many biologically active molecules and provides a handle for further derivatization. Benzylamine compounds are known to be important intermediates in the development of antibacterial and antifungal drugs.[8]

-

Protein Degrader Building Blocks: This compound is explicitly categorized as a building block for protein degraders.[1] These novel therapeutics, such as PROTACs (Proteolysis Targeting Chimeras), require complex linkers and ligands, and substituted benzylamines are ideal starting points for constructing these molecular architectures.

-

Materials Science: Substituted benzylamines can be used as curing agents for epoxy resins or as precursors for creating specialized polymers and functional materials.[8] The presence of halogens can impart specific properties like flame retardancy or modify the electronic characteristics of the final material.

Conclusion

This compound is a high-value chemical intermediate with significant potential in advanced organic synthesis. Its defined molecular weight and formula are complemented by a versatile chemical structure that enables selective, multi-step modifications. By understanding its physicochemical properties, synthesis, and handling requirements, researchers in drug discovery and materials science can effectively leverage this compound to construct complex and novel molecular targets. Adherence to rigorous characterization and safety protocols is essential to ensure reliable and safe experimental outcomes.

References

- 1. calpaclab.com [calpaclab.com]

- 2. appchemical.com [appchemical.com]

- 3. achmem.com [achmem.com]

- 4. 849367-49-3|this compound|BLD Pharm [bldpharm.com]

- 5. 3-Bromo-4-chlorobenzaldehyde | C7H4BrClO | CID 14049809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. echemi.com [echemi.com]

- 8. Page loading... [wap.guidechem.com]

Spectroscopic Characterization of 3-Bromo-4-chlorobenzylamine: A Technical Guide

Introduction to 3-Bromo-4-chlorobenzylamine and its Spectroscopic Fingerprint

This compound, with the molecular formula C₇H₇BrClN, is a disubstituted benzylamine derivative.[1][2] Its chemical structure, featuring a benzene ring substituted with a bromine atom, a chlorine atom, and an aminomethyl group, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming its identity, assessing its purity, and studying its role in chemical reactions. The primary spectroscopic techniques for characterizing organic molecules like this compound are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each of these techniques provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H NMR and ¹³C NMR spectroscopy provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene (-CH₂-) protons, and the amine (-NH₂) protons. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and chlorine atoms.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~7.5 | Doublet | ~2.0 |

| H-5 | ~7.2 | Doublet of Doublets | ~8.0, 2.0 |

| H-6 | ~7.0 | Doublet | ~8.0 |

| -CH₂- | ~3.8 | Singlet | N/A |

| -NH₂ | ~1.5 (broad) | Singlet | N/A |

Disclaimer: These are predicted values based on standard substituent effects and data from similar compounds. Actual experimental values may vary.

The aromatic region will display an ABC spin system. The proton at position 2 (H-2), being ortho to the bromine, is expected to be the most deshielded. The proton at position 6 (H-6) will be a doublet due to coupling with H-5, while H-5 will appear as a doublet of doublets due to coupling with both H-2 and H-6. The benzylic protons of the -CH₂- group are expected to appear as a singlet, and the amine protons typically present as a broad singlet that can exchange with D₂O.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts are sensitive to the electronegativity of the attached and neighboring atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-CH₂NH₂) | ~140 |

| C-2 | ~132 |

| C-3 (C-Br) | ~120 |

| C-4 (C-Cl) | ~130 |

| C-5 | ~128 |

| C-6 | ~129 |

| -CH₂- | ~45 |

Disclaimer: These are predicted values. Actual experimental values may vary.

The carbon atoms attached to the halogens (C-3 and C-4) will have their chemical shifts significantly influenced by these substituents. The quaternary carbon (C-1) attached to the aminomethyl group will also be readily identifiable.

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the amine, C-H bonds of the aromatic ring and methylene group, and C-N and C-X (C-Br, C-Cl) bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

| N-H Stretch (amine) | 3400 - 3250 (two bands) | Asymmetric and symmetric stretching |

| C-H Stretch (aromatic) | 3100 - 3000 | Aromatic C-H stretching |

| C-H Stretch (aliphatic) | 2950 - 2850 | Methylene C-H stretching |

| N-H Bend (amine) | 1650 - 1580 | Scissoring vibration |

| C=C Stretch (aromatic) | 1600 - 1450 | Aromatic ring stretching |

| C-N Stretch | 1250 - 1020 | Carbon-nitrogen bond stretching |

| C-Cl Stretch | 800 - 600 | Carbon-chlorine bond stretching |

| C-Br Stretch | 600 - 500 | Carbon-bromine bond stretching |

Disclaimer: Predicted values based on typical functional group absorption ranges.

The presence of two bands for the N-H stretch is characteristic of a primary amine. The out-of-plane C-H bending vibrations in the 900-690 cm⁻¹ region can also provide information about the substitution pattern of the benzene ring.

Experimental Protocol for IR Data Acquisition

Caption: Workflow for IR data acquisition using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Ion | Description |

| 220/222/224 | [M]⁺ | Molecular ion peak cluster |

| 141/143 | [M - Br]⁺ | Loss of a bromine atom |

| 185/187 | [M - Cl]⁺ | Loss of a chlorine atom |

| 106 | [C₇H₆Cl]⁺ | Tropylium-like ion after loss of Br and NH₂ |

| 91 | [C₇H₇]⁺ | Tropylium ion |

Disclaimer: Predicted fragmentation pattern. Relative abundances may vary.

The most characteristic feature will be the molecular ion cluster. The relative abundances of the isotopic peaks can be calculated and compared to the experimental spectrum to confirm the elemental composition. The fragmentation pattern will likely involve the loss of the halogen atoms and the benzylic cleavage to form a stable tropylium ion.

Experimental Protocol for MS Data Acquisition

Caption: Workflow for mass spectrometry data acquisition and analysis.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and MS provides a comprehensive structural elucidation. While this guide presents predicted data based on established principles and analogous compounds, it serves as a robust framework for interpreting experimental results. The detailed protocols and workflows provided herein offer a standardized approach for researchers to obtain high-quality spectroscopic data, ensuring the identity and purity of this important chemical intermediate.

References

Understanding the Molecule: Physicochemical Properties of 3-Bromo-4-chlorobenzylamine

An In-depth Technical Guide to the Solubility of 3-Bromo-4-chlorobenzylamine in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a crucial parameter for researchers, scientists, and professionals in drug development and chemical synthesis. Given the limited availability of specific quantitative solubility data in public literature, this document emphasizes the foundational principles governing solubility and provides detailed, field-proven methodologies for its empirical determination.

This compound (C₇H₇BrClN) is a substituted aromatic amine with a molecular weight of approximately 220.49 g/mol .[1][2][3] Its structure, featuring a benzylamine core with bromine and chlorine substituents on the aromatic ring, dictates its solubility behavior. Key structural aspects influencing solubility include:

-

The Amine Group (-CH₂NH₂): The primary amine group is capable of acting as both a hydrogen bond donor and acceptor, which generally enhances solubility in protic and polar solvents.[4][5][6]

-

The Aromatic Ring: The benzene ring is hydrophobic, favoring interactions with nonpolar, aromatic solvents.[7][8]

-

Halogen Substituents (-Br and -Cl): The bromine and chlorine atoms increase the molecule's molecular weight and polarizability, which can influence van der Waals interactions with various solvents.[9] The electronegativity of these halogens also introduces polar character to the molecule.

A comprehensive understanding of these features is the first step in predicting and experimentally determining the solubility of this compound in a range of organic solvents.

The Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[7][10] This means that solutes tend to dissolve in solvents with similar intermolecular forces. For this compound, a molecule with both polar and nonpolar characteristics, its solubility will be a nuanced interplay of these forces.

Solvent Polarity and Dielectric Constant

The polarity of a solvent, often quantified by its dielectric constant, plays a significant role.

-

Polar Protic Solvents (e.g., alcohols): These solvents can engage in hydrogen bonding with the amine group of this compound, leading to favorable interactions and potentially higher solubility.[5][6]

-

Polar Aprotic Solvents (e.g., acetone, DMSO): These solvents have dipole moments and can interact with the polar C-Br and C-Cl bonds, as well as the amine group, through dipole-dipole interactions.

-

Nonpolar Solvents (e.g., hexane, toluene): The solubility in these solvents will be primarily driven by van der Waals forces and interactions with the hydrophobic aromatic ring. Aromatic solvents like toluene may exhibit enhanced solubility due to π-π stacking interactions with the benzene ring of the solute.[7]

Temperature Effects

For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[11][12] This is because the dissolution process is often endothermic, meaning it absorbs heat. According to Le Châtelier's principle, increasing the temperature will shift the equilibrium towards dissolution.[10] However, the magnitude of this effect varies and should be determined experimentally.

Quantitative Solubility Data

Table 1: Template for Quantitative Solubility of this compound at a Specified Temperature (e.g., 25°C)

| Organic Solvent | Solvent Type | Solubility (g/L) | Molar Solubility (mol/L) | Observations |

| Methanol | Polar Protic | |||

| Ethanol | Polar Protic | |||

| Isopropanol | Polar Protic | |||

| Acetone | Polar Aprotic | |||

| Acetonitrile | Polar Aprotic | |||

| Dichloromethane | Halogenated | |||

| Chloroform | Halogenated | |||

| Toluene | Aromatic | |||

| Hexane | Nonpolar | |||

| Diethyl Ether | Ether |

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is paramount for any research or development application. The following are robust, step-by-step methodologies for determining the solubility of this compound.

Isothermal Saturation Method (Gravimetric Analysis)

This is a direct and reliable method for determining the saturation solubility of a compound.[13]

Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Analytical balance

-

Constant temperature shaker or water bath

-

Syringe filters (0.45 µm, solvent-compatible)

-

Evaporating dish or pre-weighed vials

Procedure:

-

Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly cap the vial and place it in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.

-

Filtration: Once equilibrated, carefully withdraw a known volume of the supernatant using a syringe fitted with a solvent-compatible filter to remove all undissolved solids.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial.

-

Mass Determination: Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the solute.

-

Calculation: Once the solvent is completely removed, weigh the dish or vial containing the dry solute. The solubility can be calculated using the following formula:

Solubility (g/L) = (Mass of dry solute (g) / Volume of filtered solution (L))

High-Performance Liquid Chromatography (HPLC) Method

This method is highly accurate and suitable for determining the solubility of compounds that have a chromophore, which this compound does due to its aromatic ring.

Materials:

-

Same as for the Isothermal Saturation Method

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Appropriate HPLC column and mobile phase

Procedure:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC system and generate a calibration curve by plotting the peak area against concentration.

-

Sample Preparation: Follow steps 1 and 2 of the Isothermal Saturation Method to prepare a saturated solution.

-

Filtration and Dilution: Filter the saturated solution as described above. Accurately dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

HPLC Analysis: Inject the diluted sample into the HPLC system and record the peak area.

-

Calculation: Use the equation from the calibration curve to determine the concentration of the diluted sample. The solubility of the original saturated solution is then calculated by multiplying this concentration by the dilution factor.

Visualizing Methodologies and Relationships

Diagrams can aid in understanding the workflow and the underlying principles of solubility.

Caption: Experimental workflow for determining solubility.

Caption: Factors influencing solubility.

Safety and Handling Considerations

This compound should be handled with care. Aromatic amines are often toxic and can be absorbed through the skin.[4][8] It is recommended to consult the Safety Data Sheet (SDS) for this compound before handling.[1] Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, lab coat), should always be followed.

Conclusion

While specific quantitative solubility data for this compound is not widely published, a thorough understanding of its molecular structure and the principles of solubility allows for rational solvent selection. This guide provides the theoretical foundation and practical, detailed methodologies for researchers to empirically determine the solubility of this compound in various organic solvents. The protocols outlined herein are robust and widely accepted in the scientific community, ensuring the generation of high-quality, reliable data essential for advancing research and development in pharmaceuticals and chemical synthesis.

References

- 1. achmem.com [achmem.com]

- 2. appchemical.com [appchemical.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 6. byjus.com [byjus.com]

- 7. quora.com [quora.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes [mdpi.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Reactivity profile of 3-Bromo-4-chlorobenzylamine

An In-Depth Technical Guide to the Reactivity Profile of 3-Bromo-4-chlorobenzylamine

Abstract

This compound is a halogenated aromatic amine that serves as a highly versatile and strategic building block in modern synthetic chemistry. Its utility is primarily derived from the presence of three distinct reactive sites: a nucleophilic primary amino group and two aryl halides (bromide and chloride) with differential reactivity. This guide provides an in-depth analysis of the molecule's reactivity profile, offering researchers and drug development professionals the foundational knowledge to leverage its unique chemical properties. We will explore the reactions of the amino group, delve into the principles of chemoselective metal-catalyzed cross-coupling, and provide field-proven experimental protocols to underscore the causality behind synthetic choices.

Compound Identity and Physicochemical Properties

This compound is a key intermediate used in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors.[1][2] Its role as a "Protein Degrader Building Block" suggests its application in the development of advanced therapeutic modalities like PROTACs.[3]

| Property | Value | Reference |

| CAS Number | 849367-49-3 | [4] |

| Molecular Formula | C₇H₇BrClN | [4] |

| Molecular Weight | 220.49 g/mol | [4] |

| Appearance | White to light yellow powder (typical) | [1] |

| Storage | Keep in dark place, Inert atmosphere, Room temperature | [2][4] |

Safety and Handling

As a halogenated aromatic amine, this compound requires careful handling in a laboratory setting. The compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.[4]

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H332: Harmful if inhaled.[4]

-

H335: May cause respiratory irritation.[4]

Standard Laboratory Protocol:

-

Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[5]

Core Reactivity Analysis: A Molecule of Orthogonal Functionality

The synthetic power of this compound stems from its three reactive handles, which can be addressed with high selectivity. This "orthogonality" allows for a programmed, stepwise approach to molecular construction.

Reactions of the Primary Amino Group

The benzylamine moiety is a versatile functional group that readily participates in a range of classical organic reactions.[6]

The primary amine can be easily acylated using acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to form the corresponding amide. This reaction is typically high-yielding and robust, serving as a common method for protecting the amine or introducing new structural motifs.

Protocol: Synthesis of N-(3-Bromo-4-chlorobenzyl)acetamide

-

Dissolve this compound (1.0 eq) in dichloromethane (DCM, 0.2 M).

-

Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.2 eq) dropwise while stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify by recrystallization or column chromatography if necessary.

Treatment of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) produces a diazonium salt. This intermediate is highly valuable as it can be displaced by a wide variety of nucleophiles in Sandmeyer-type reactions, allowing the -NH₂ group to be converted into -OH, -F, -Cl, -Br, -I, or -CN.[7] This further expands the synthetic utility of the scaffold.

Chemoselective Metal-Catalyzed Cross-Coupling

The most powerful feature of this molecule is the differential reactivity of its two carbon-halogen bonds in metal-catalyzed cross-coupling reactions.

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen (C-X) bond. The reactivity order is dictated by the carbon-halogen bond dissociation energy (BDE), which follows the trend C-Cl > C-Br > C-I.[8]

The C-Br bond is weaker and therefore more labile than the C-Cl bond.[9] This allows for the selective oxidative addition of palladium to the C-Br bond at the 3-position under relatively mild conditions, leaving the more robust C-Cl bond at the 4-position intact for subsequent transformations.[9][10] This chemoselectivity is the cornerstone of its use as a scaffold.

The Suzuki reaction is a robust method for forming C(sp²)-C(sp²) bonds. By carefully selecting the catalyst, ligand, and reaction conditions, one can selectively couple an arylboronic acid at the 3-position.

Protocol: Selective Suzuki Coupling at the C-Br Position [9][10]

-

To a dry Schlenk tube under an argon atmosphere, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and potassium carbonate (2.0 eq).

-

Add a degassed mixture of toluene and water (e.g., 4:1 ratio, 0.1 M).

-

Seal the tube and place it in a preheated oil bath at 90 °C.

-

Stir the reaction mixture for 4-12 hours, monitoring for the consumption of the starting material by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

The same principle of selective C-Br activation applies to other important transformations:

-

Buchwald-Hartwig Amination: Forms C-N bonds by coupling with a primary or secondary amine.[10]

-

Sonogashira Coupling: Forms C-C triple bonds by reacting with a terminal alkyne.[10]

-

Heck Coupling: Forms a new C-C bond by coupling with an alkene.[10]

Synthetic Route Overview

This compound is typically synthesized from its corresponding benzaldehyde precursor. The synthesis of 3-Bromo-4-chlorobenzaldehyde involves carefully controlled halogenation reactions to ensure correct regioselectivity.[1] The final step is a reductive amination, where the aldehyde is reacted with an ammonia source (like ammonium hydroxide or ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride) to form the benzylamine.

Conclusion

This compound is a quintessential example of a modern synthetic building block, designed for efficiency and precision. Its reactivity is defined by two key features: the versatile primary amine, which allows for a host of classical transformations, and the differentially reactive C-Br and C-Cl bonds, which enable programmed, chemoselective cross-coupling reactions. Understanding this reactivity profile allows synthetic chemists to strategically construct complex molecular architectures, making it an invaluable tool in the pursuit of novel pharmaceuticals and advanced materials.

References

- 1. nbinno.com [nbinno.com]

- 2. 849367-49-3|this compound|BLD Pharm [bldpharm.com]

- 3. calpaclab.com [calpaclab.com]

- 4. achmem.com [achmem.com]

- 5. fishersci.com [fishersci.com]

- 6. Page loading... [wap.guidechem.com]

- 7. scribd.com [scribd.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis of 3-Bromo-4-chlorobenzylamine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 3-Bromo-4-chlorobenzylamine, a key intermediate in the development of pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of viable synthetic methodologies. The guide delves into the mechanistic underpinnings of each pathway, providing field-proven insights and step-by-step protocols. Emphasis is placed on scientific integrity, with in-text citations to authoritative sources and a complete reference list. Visual aids, including reaction pathway diagrams and experimental workflows generated using Graphviz, are provided to enhance understanding. Quantitative data is summarized in tables for easy comparison of different synthetic routes.

Introduction: The Significance of this compound

This compound is a substituted benzylamine derivative whose structural motif is of significant interest in medicinal chemistry and materials science. The presence of bromine and chlorine atoms on the benzene ring offers opportunities for further functionalization through various cross-coupling reactions, making it a versatile building block for the synthesis of more complex molecules. The benzylamine moiety itself is a common feature in many biologically active compounds. This guide will explore the primary synthetic routes to this valuable intermediate, providing a critical analysis of each approach to aid researchers in selecting the most suitable pathway for their specific needs.

Retrosynthetic Analysis: Devising Synthetic Strategies

A retrosynthetic analysis of this compound reveals several plausible synthetic disconnections, leading to two primary strategies:

-

Strategy 1: Formation of the C-N Bond as the Final Step. This approach involves the synthesis of a suitable benzyl derivative, such as a benzyl halide or a benzaldehyde, followed by the introduction of the amino group.

-

Strategy 2: Halogenation of a Pre-existing Benzylamine. This less common approach would involve the direct bromination and chlorination of a suitable benzylamine precursor. However, achieving the desired regioselectivity can be challenging.

This guide will focus on the more prevalent and controllable Strategy 1, exploring two main pathways: the amination of a benzyl halide and the reductive amination of a benzaldehyde.

Synthesis Pathway I: From 3-Bromo-4-chlorotoluene via Benzylic Bromination and Amination

This pathway commences with the commercially available 3-Bromo-4-chlorotoluene and proceeds through a two-step sequence of benzylic bromination followed by amination.

Step 1: Benzylic Bromination of 3-Bromo-4-chlorotoluene

The benzylic position of 3-Bromo-4-chlorotoluene is activated for free-radical halogenation. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it allows for a low concentration of bromine to be maintained throughout the reaction, favoring benzylic substitution over electrophilic aromatic substitution. A radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), is required to initiate the reaction.

Caption: Benzylic bromination of 3-Bromo-4-chlorotoluene.

Experimental Protocol: Synthesis of 3-Bromo-4-chlorobenzyl bromide

A detailed protocol for a similar transformation, the synthesis of 4-Bromo-3-chlorobenzyl bromide from 4-bromo-3-chlorotoluene, has been described and can be adapted for this synthesis.[1]

-

To a solution of 3-Bromo-4-chlorotoluene (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl4), add N-Bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of a radical initiator like benzoyl peroxide or AIBN.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Bromo-4-chlorobenzyl bromide, which can be used in the next step without further purification or purified by distillation under reduced pressure or column chromatography.

Step 2: Amination of 3-Bromo-4-chlorobenzyl bromide

The resulting 3-Bromo-4-chlorobenzyl bromide is a reactive electrophile that can be converted to the corresponding benzylamine through several methods.

Direct reaction with ammonia is the most straightforward approach. However, this method is often plagued by over-alkylation, leading to the formation of secondary and tertiary amines as byproducts.[2] To favor the formation of the primary amine, a large excess of ammonia is typically used.

Caption: Direct amination of 3-Bromo-4-chlorobenzyl bromide.

Experimental Protocol: Direct Amination

-

Dissolve 3-Bromo-4-chlorobenzyl bromide (1 equivalent) in a suitable solvent like ethanol.

-

Cool the solution in an ice bath and bubble anhydrous ammonia gas through the solution or add a concentrated aqueous or alcoholic solution of ammonia (a large excess, e.g., 20-50 equivalents).

-

Seal the reaction vessel and stir at room temperature or with gentle heating. Monitor the reaction by TLC or GC.

-

Upon completion, remove the excess ammonia and solvent under reduced pressure.

-

Treat the residue with an aqueous base (e.g., NaOH) to liberate the free amine and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer, concentrate, and purify the product by column chromatography or distillation to separate the primary amine from any secondary or tertiary amine byproducts.

The Gabriel synthesis is a classic and highly effective method for the preparation of primary amines from alkyl halides, avoiding the issue of over-alkylation.[2][3][4][5][6] The reaction proceeds in two steps: N-alkylation of potassium phthalimide followed by hydrazinolysis or acidic/basic hydrolysis to release the primary amine.

Caption: Workflow of the Gabriel Synthesis.

Experimental Protocol: Gabriel Synthesis

-

N-Alkylation: Dissolve 3-Bromo-4-chlorobenzyl bromide (1 equivalent) and potassium phthalimide (1.1 equivalents) in a polar aprotic solvent such as N,N-dimethylformamide (DMF). Heat the mixture with stirring (e.g., to 80-100 °C) and monitor the reaction by TLC. Upon completion, cool the reaction mixture and pour it into water to precipitate the N-(3-Bromo-4-chlorobenzyl)phthalimide. Filter the solid, wash with water, and dry.

-

Hydrazinolysis: Suspend the N-(3-Bromo-4-chlorobenzyl)phthalimide (1 equivalent) in ethanol and add hydrazine hydrate (1.5-2 equivalents). Reflux the mixture. A precipitate of phthalhydrazide will form. After cooling, acidify the mixture with hydrochloric acid to precipitate any remaining phthalhydrazide and dissolve the amine hydrochloride. Filter the mixture and then make the filtrate basic with a strong base (e.g., NaOH) to precipitate the free this compound. Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the desired product.

Synthesis Pathway II: From 3-Bromo-4-chlorobenzaldehyde via Reductive Amination

This pathway involves the conversion of 3-Bromo-4-chlorobenzaldehyde to the corresponding benzylamine. This is a highly efficient and widely used method for the synthesis of amines.[7][8][9][10] The reaction proceeds via the formation of an intermediate imine, which is then reduced in situ to the amine.

Caption: Reductive amination of 3-Bromo-4-chlorobenzaldehyde.

A source of ammonia, such as ammonium acetate or a solution of ammonia in an alcohol, is used to form the imine. A variety of reducing agents can be employed, with sodium borohydride (NaBH4) being a common and cost-effective choice.

Experimental Protocol: Reductive Amination

-

Dissolve 3-Bromo-4-chlorobenzaldehyde (1 equivalent) and a source of ammonia, such as ammonium acetate (e.g., 5-10 equivalents), in a suitable solvent like methanol or ethanol.

-

Stir the mixture at room temperature to allow for the formation of the imine. The progress of imine formation can be monitored by TLC or NMR.

-

Once the imine formation is complete or has reached equilibrium, cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH4, 1.5-2 equivalents), portion-wise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the reduction is complete (monitor by TLC).

-

Quench the reaction by the slow addition of water.

-

Remove the solvent under reduced pressure.

-

Add an aqueous base (e.g., NaOH) to the residue and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers, filter, and concentrate to yield the crude this compound.

-

Purify the product by column chromatography or distillation under reduced pressure.

Comparison of Synthetic Pathways

The choice of synthetic pathway depends on several factors, including the availability of starting materials, desired scale of the reaction, and considerations for purity and byproducts.

| Pathway | Starting Material | Key Reagents | Advantages | Disadvantages |

| I: Benzylic Bromination & Amination | 3-Bromo-4-chlorotoluene | NBS, AIBN, NH3 or Potassium Phthalimide, Hydrazine | Readily available starting material. | Benzylic bromination can sometimes lead to side products. Direct amination can result in over-alkylation. |

| II: Reductive Amination | 3-Bromo-4-chlorobenzaldehyde | NH4OAc, NaBH4 | Generally high yielding and clean. Avoids the use of highly reactive benzyl bromides. | The starting aldehyde may be less readily available or more expensive than the corresponding toluene. |

Conclusion

This technical guide has outlined two primary and reliable synthetic pathways for the preparation of this compound. The choice between the amination of 3-bromo-4-chlorobenzyl bromide and the reductive amination of 3-bromo-4-chlorobenzaldehyde will be dictated by the specific requirements of the researcher and the laboratory context. The Gabriel synthesis offers a robust method for obtaining a pure primary amine from the benzyl bromide, while reductive amination provides an efficient one-pot procedure from the aldehyde. Both routes are well-established in organic synthesis and can be readily adapted for the preparation of this and other substituted benzylamines. Careful consideration of the reaction conditions and purification methods is crucial for obtaining the target compound in high yield and purity.

References

- 1. prepchem.com [prepchem.com]

- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 3. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. redalyc.org [redalyc.org]

- 9. organicreactions.org [organicreactions.org]

- 10. scispace.com [scispace.com]

The Strategic Synthesis and Therapeutic Potential of 3-Bromo-4-chlorobenzylamine and its Analogs: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Potential of Halogenated Benzylamines

In the landscape of medicinal chemistry, the strategic incorporation of halogen atoms onto aromatic scaffolds is a time-honored approach to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The benzylamine framework, a versatile and privileged structure, serves as a foundational building block for a myriad of therapeutic agents. This technical guide delves into the synthesis, chemical intricacies, and burgeoning therapeutic potential of 3-Bromo-4-chlorobenzylamine and its analogs. As we navigate the nuances of this specific substitution pattern, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource that not only outlines established methodologies but also illuminates pathways for future discovery. The unique electronic and steric properties conferred by the bromine and chlorine substituents on the benzylamine core present a compelling opportunity for the rational design of novel therapeutics with enhanced potency, selectivity, and metabolic stability.

I. The Core Moiety: Synthesis and Characterization of this compound

The targeted synthesis of this compound, while not extensively detailed in publicly available literature, can be strategically approached through the reductive amination of its corresponding aldehyde, 3-Bromo-4-chlorobenzaldehyde. This precursor is a commercially available starting material, making this a viable and efficient synthetic route.[1][2]

Proposed Synthetic Workflow

The primary route to obtaining this compound involves a two-step process commencing with the readily available 3-Bromo-4-chlorobenzaldehyde.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Reductive Amination

-

Dissolution: Dissolve 3-Bromo-4-chlorobenzaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Amine Source: Add an excess of an ammonia source, such as ammonium hydroxide or a solution of ammonia in methanol, to the reaction mixture.

-

Imine Formation: Stir the mixture at room temperature to facilitate the formation of the corresponding imine intermediate.

-

Reduction: Carefully add a reducing agent, such as sodium borohydride (NaBH4), portion-wise to the reaction mixture. The temperature should be monitored and controlled, as the reduction is exothermic.

-

Quenching and Extraction: Once the reaction is complete (monitored by TLC or LC-MS), quench the reaction by the slow addition of water. Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

II. Physicochemical Properties and Reactivity

The presence of both bromine and chlorine atoms on the aromatic ring of this compound significantly influences its chemical properties.

| Property | Value | Source |

| Molecular Formula | C₇H₇BrClN | [3] |

| Molecular Weight | 220.49 g/mol | [3] |

| CAS Number | 849367-49-3 | [3] |

The electron-withdrawing nature of the halogens deactivates the aromatic ring towards electrophilic substitution. However, the amine functionality of the benzyl group provides a nucleophilic center, making it amenable to a variety of chemical transformations, including:

-

N-Alkylation and N-Arylation: To introduce further diversity and modulate biological activity.

-

Amide and Sulfonamide Formation: To explore different pharmacophores and interactions with biological targets.[4]

-

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom can serve as a handle for Suzuki, Sonogashira, or Buchwald-Hartwig couplings to introduce new carbon-carbon or carbon-nitrogen bonds.

III. The Landscape of Substituted Benzylamines in Drug Discovery

Substituted benzylamines are a cornerstone in medicinal chemistry, with a wide range of biological activities.[5] The specific substitution pattern of this compound suggests potential for several therapeutic applications based on the activities of related analogs.

A. Antimicrobial and Antifungal Agents

Halogenated compounds are well-represented in the arsenal of antimicrobial drugs.[6] Benzylamine derivatives have been investigated for their antibacterial and antifungal properties.[4][7][8][9] The presence of bromine, in particular, has been associated with potent antimicrobial activity in various scaffolds.[7] The synthesis of novel benzylamine derivatives has been shown to yield compounds with promising activity against pathogenic yeasts like Candida species.[8]

B. Enzyme Inhibition

The benzylamine scaffold is a key feature in many enzyme inhibitors. For instance, substituted benzylamines have been developed as potent and selective inhibitors of 17β-hydroxysteroid dehydrogenase type 3, an important target in prostate cancer therapy.[10] Furthermore, 4-substituted benzylamine derivatives have been identified as potent inhibitors of β-tryptase, a critical mediator in asthma.[11]

C. Anticancer Applications

Derivatives of halogenated aromatic compounds have shown promise as anticancer agents.[12] The mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells. While direct studies on this compound are lacking, the broader class of substituted benzylamines and related halogenated compounds are actively being explored for their cytotoxic potential.[13]

Caption: Potential therapeutic avenues for this compound analogs.

IV. Structure-Activity Relationship (SAR) Insights from Analogs

While a specific SAR for this compound is not yet established, valuable insights can be drawn from related structures:

-

Halogen Position and Type: The position and nature of the halogen substituent can dramatically alter biological activity. For example, in a series of 4-hydroxycoumarin derivatives, a chlorine at the para-position of an aromatic ring resulted in potent anticoagulant activity compared to other substituents.[14]

-

Hydrophobic Substituents: In the development of SHP2 tyrosine phosphatase inhibitors, the addition of a bromine atom at the para-position of a phenyl group led to a significant increase in efficacy, highlighting the importance of hydrophobic interactions.[15]

-

N-Substitution: Modification of the benzylamine nitrogen is a common strategy to modulate potency and selectivity. N-acetyl-substituted analogs of benzylamine-based inhibitors have been explored to optimize their alignment within the active site of the target enzyme.[10]

V. Future Directions and Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Its synthesis is readily achievable from commercially available starting materials, and its chemical functionality allows for extensive derivatization. The known biological activities of related substituted benzylamines strongly suggest that analogs of this compound could exhibit potent antimicrobial, enzyme inhibitory, and anticancer properties.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound analogs. By exploring a diverse range of N-substituents and leveraging the reactivity of the bromine atom for cross-coupling reactions, it will be possible to build a comprehensive structure-activity relationship profile. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing halogenated benzylamine core.

References

- 1. nbinno.com [nbinno.com]

- 2. 3-Bromo-4-chlorobenzaldehyde | C7H4BrClO | CID 14049809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. Page loading... [wap.guidechem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. gjesrm.com [gjesrm.com]

- 8. Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and evaluation of 4-substituted benzylamine derivatives as beta-tryptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Natural Product-Inspired Molecules for Covalent Inhibition of SHP2 Tyrosine Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 3-Bromo-4-chlorobenzylamine for Researchers and Drug Development Professionals

Introduction: Unveiling a Key Building Block in Modern Medicinal Chemistry

3-Bromo-4-chlorobenzylamine is a substituted benzylamine derivative that has emerged as a critical building block in contemporary drug discovery and development. Its unique structural features, characterized by the presence of bromine and chlorine atoms on the benzene ring, provide medicinal chemists with a versatile scaffold for synthesizing complex molecules with tailored pharmacological properties. This guide offers an in-depth technical overview of this compound, including its chemical properties, commercial availability, quality control standards, and applications, with a particular focus on its role in the synthesis of targeted protein degraders.

Chemical Identity and Physicochemical Properties

A precise understanding of the chemical and physical properties of a starting material is fundamental to its effective use in synthesis and ensuring the reproducibility of experimental results.

| Property | Value | Source(s) |

| Chemical Name | (3-Bromo-4-chlorophenyl)methanamine | [1][2] |

| CAS Number | 849367-49-3 | [3][4][5] |

| Molecular Formula | C₇H₇BrClN | [2] |

| Molecular Weight | 220.49 g/mol | [2] |

| Appearance | Solid (form may vary by supplier) | General Supplier Information |

| Purity | Typically ≥97% | [4] |

| Storage | Room temperature, in a dark, inert atmosphere | General Supplier Information |

Chemical Structure:

Caption: Chemical structure of this compound.

Commercial Suppliers and Procurement

The accessibility and quality of starting materials are critical considerations in any research or development program. This compound is available from a range of commercial suppliers specializing in chemical building blocks for the pharmaceutical industry.

| Supplier | Purity | Available Quantities | Additional Information |

| BLDpharm | Inquire | Grams to Kilograms | Offers a wide range of research chemicals and intermediates.[4] |

| Aromsyn Co., Ltd. | ≥98% | Grams to Kilograms | Specializes in high-purity aromatic compounds.[3] |

| CP Lab Safety | ≥97% | Grams | Distributes a variety of laboratory chemicals.[4] |

| Arctom Scientific | Inquire | Flexible sizes | Provides cost-effective chemical products.[5] |

Procurement Considerations:

-

Lead Times: Lead times can vary significantly between suppliers and depend on stock availability. It is advisable to inquire about lead times when planning experiments.

-

Documentation: Reputable suppliers will provide a Certificate of Analysis (CoA) with each batch, detailing the purity and analytical methods used for quality control. A Safety Data Sheet (SDS) should also be readily available.

-

Custom Synthesis: For larger quantities or specific purity requirements, some suppliers, such as Aromsyn Co., Ltd., offer custom synthesis services.[3]

Quality Control and Analytical Protocols

Ensuring the identity and purity of this compound is paramount for its successful application in synthesis. A combination of chromatographic and spectroscopic techniques is typically employed for quality control.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of non-volatile organic compounds. A reverse-phase method is generally suitable for this compound.

Illustrative HPLC Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[6]

-

Mobile Phase: A gradient of acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.[7][8]

-

Flow Rate: 1.0 mL/min.[6]

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 220-254 nm).[6][9]

-

Sample Preparation: The sample is dissolved in a suitable solvent, such as acetonitrile or methanol, and filtered before injection.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds, providing both separation and structural information.

Illustrative GC-MS Protocol:

-

Column: A non-polar or medium-polarity column, such as a DB-5ms or equivalent.

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Split/splitless injection.

-

Temperature Program: A temperature ramp from a low initial temperature to a high final temperature to ensure the elution of all components.

-

Ionization: Electron Ionization (EI) at 70 eV is standard.[10]

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

Expected Fragmentation: The mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragment ions resulting from the loss of bromine, chlorine, and the aminomethyl group. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key feature in identifying fragments containing these halogens.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the chemical structure of this compound. Both ¹H and ¹³C NMR should be performed.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the benzylic methylene and amine protons. The coupling patterns of the aromatic protons will confirm the substitution pattern on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the aromatic and aliphatic carbons.

Data Interpretation: The chemical shifts and coupling constants observed in the NMR spectra should be consistent with the structure of this compound.[11][12][13]

Caption: A typical analytical workflow for the quality control of this compound.

Synthesis and Potential Impurities

While specific, proprietary synthesis methods are used by commercial suppliers, a plausible synthetic route to this compound can be inferred from established organic chemistry principles. A likely precursor is 3-bromo-4-chlorotoluene.

Plausible Synthetic Pathway:

-

Bromination of 3-bromo-4-chlorotoluene: The benzylic position of 3-bromo-4-chlorotoluene can be brominated using a radical initiator, such as N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide, to yield 3-bromo-4-chlorobenzyl bromide.[14]

-

Amination of 3-bromo-4-chlorobenzyl bromide: The resulting benzyl bromide can then be reacted with a source of ammonia, such as aqueous ammonia or a protected amine followed by deprotection, to introduce the amino group and form this compound.

Potential Impurities:

-

Starting materials: Unreacted 3-bromo-4-chlorotoluene.

-

Intermediates: Residual 3-bromo-4-chlorobenzyl bromide.

-

Over-alkylation products: Dibenzyl and tribenzyl amine impurities.

-

Isomeric impurities: Impurities arising from the non-regioselective bromination of the starting material.

A thorough understanding of the potential impurities is crucial for developing appropriate analytical methods for their detection and control.

Applications in Research and Drug Development

This compound is a valuable building block in medicinal chemistry due to its trifunctional nature, which allows for selective chemical modifications at the amine and the two halogenated positions on the aromatic ring.[15]

A Key Component in Proteolysis-Targeting Chimeras (PROTACs)

A significant application of this compound is in the synthesis of PROTACs.[16] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[16][17]

The benzylamine moiety of this compound can be incorporated into the linker region of a PROTAC or used to attach a ligand that binds to the E3 ligase or the target protein. The bromine and chlorine atoms provide handles for further chemical modifications, such as cross-coupling reactions, to attach other components of the PROTAC molecule.[16][18][19][20]

Caption: The role of this compound as a building block in the linker of a PROTAC to facilitate the formation of a ternary complex and subsequent target protein degradation.

Synthesis of Novel Heterocyclic Scaffolds

The reactivity of the amine and the halogenated positions of this compound makes it a suitable starting material for the synthesis of novel heterocyclic compounds with potential biological activity. These heterocycles can serve as core scaffolds in the development of new therapeutic agents.[21][22][23]

Safe Handling and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information.

Conclusion

This compound is a versatile and valuable building block for researchers, scientists, and drug development professionals. Its well-defined chemical properties, commercial availability, and diverse reactivity make it an important tool in the synthesis of novel compounds, particularly in the rapidly evolving field of targeted protein degradation. A thorough understanding of its quality control, safe handling, and synthetic applications is essential for its effective and reliable use in advancing medicinal chemistry and drug discovery.

References

- 1. (3-BroMo-4-chlorophenyl)MethanaMine | 849367-49-3 [chemicalbook.com]

- 2. 849367-49-3 | CAS DataBase [chemicalbook.com]

- 3. 849367-49-3 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 4. 849367-49-3|this compound|BLD Pharm [bldpharm.com]

- 5. arctomsci.com [arctomsci.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. 3-BROMOCHLOROBENZENE(108-37-2) 1H NMR [m.chemicalbook.com]

- 12. 4-Chlorobenzylamine(104-86-9) 13C NMR spectrum [chemicalbook.com]

- 13. 4-Bromobenzylamine | C7H8BrN | CID 77571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. prepchem.com [prepchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. WO2017030814A1 - Compounds and methods for the targeted degradation of bromodomain-containing proteins - Google Patents [patents.google.com]

- 17. US7208157B2 - Proteolysis targeting chimeric pharmaceutical - Google Patents [patents.google.com]

- 18. marinbio.com [marinbio.com]

- 19. US20230405134A1 - Novel protac chimeric compound, and pharmaceutical composition comprising same for preventing, ameliorating, or treating diseases through target protein degradation - Google Patents [patents.google.com]

- 20. CN115850264A - Novel PROTAC compound and application thereof in anti-cancer drugs - Google Patents [patents.google.com]

- 21. mdpi.com [mdpi.com]

- 22. Breakthroughs in Medicinal Chemistry: New Targets and Mechanisms, New Drugs, New Hopes–6 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. bidopportunities.iowa.gov [bidopportunities.iowa.gov]

Compound Identification and Physicochemical Properties

An In-Depth Technical Guide to the Safe Handling and Application of 3-Bromo-4-chlorobenzylamine

Prepared by: Gemini, Senior Application Scientist

This document provides a comprehensive technical overview for the safe handling, storage, and application of this compound (CAS No. 849367-49-3), a key building block for professionals in chemical research and pharmaceutical development. As a substituted benzylamine, this compound offers versatile reactivity but also necessitates stringent safety protocols due to its potential hazards. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity.

This compound is a halogenated aromatic amine. Its structure incorporates a benzylamine core, which is a common motif in pharmacologically active molecules, and two distinct halogen substituents on the aromatic ring, providing orthogonal sites for synthetic modification.[1][2] This dual halogenation makes it a valuable intermediate in the synthesis of complex molecules, particularly in the construction of libraries for drug discovery and as a building block for protein degraders.[3][4]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 849367-49-3 | [3][5][6] |

| Molecular Formula | C₇H₇BrClN | [3][5][6] |

| Molecular Weight | 220.49 g/mol | [3][5][7] |

| SMILES | NCC1=CC=C(Cl)C(Br)=C1 | [5][7] |

| Appearance | Data not consistently available; related compounds are typically off-white to beige or light yellow solids or liquids. | [8][9] |

| Storage | Room temperature, under inert atmosphere, in a dark place. | [3][5] |

Hazard Communication and Safety Profile

While a comprehensive, peer-reviewed toxicological profile for this compound is not extensively documented, data from suppliers and safety information for structurally analogous compounds provide a strong basis for hazard assessment.[7][10] The primary hazards are associated with irritation and acute toxicity.

Table 2: GHS Hazard Information

| Category | Details | Source(s) |

| Pictograms | [7] | |

| Signal Word | Warning | [7] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. | [7][10] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P317: IF SWALLOWED: Get medical help.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7][10] |

The causality behind these hazards stems from the reactivity of the benzylamine moiety and the properties of halogenated aromatics. Amines can be corrosive and irritating to tissues, while halogenated compounds can exhibit various toxicities and may be absorbed through the skin.[11][12] Therefore, treating this compound with a high degree of caution is imperative.

Safe Handling and Engineering Controls

A proactive approach to safety, combining engineering controls and personal protective equipment (PPE), is essential when working with this compound.

Engineering Controls

-

Chemical Fume Hood: All handling of solid and dissolved forms of this compound must be performed inside a certified and properly functioning chemical fume hood.[11] This is the primary line of defense to prevent inhalation of dust or vapors, which are harmful.[7]

-

Designated Work Area: A specific area within the fume hood should be designated for working with this chemical to contain potential contamination.[11]

-

Safety Equipment: An operational emergency eyewash station and safety shower must be readily accessible and unobstructed.[11]

Personal Protective Equipment (PPE)

The selection of PPE is critical and should be based on a thorough risk assessment of the specific experimental procedure.

Table 3: Recommended Personal Protective Equipment (PPE)

| Body Part | Required PPE | Specifications and Rationale | Source(s) |

| Eyes/Face | Chemical Splash Goggles & Face Shield | Goggles must provide a complete seal. A face shield worn over goggles is required when there is a significant risk of splashes, such as during solution transfers or reaction quenching. | [13][14][15] |

| Hands | Double Nitrile Gloves or Neoprene/Butyl Gloves | Double-gloving provides an extra layer of protection against potential tears and permeation. For extended handling or risk of direct contact, heavier-duty gloves like neoprene or butyl rubber are recommended. Gloves must be changed immediately upon contamination. | [11] |

| Body | Chemical-Resistant Laboratory Coat | A flame-resistant lab coat, fully buttoned with sleeves rolled down, is mandatory to protect skin from accidental contact. | [11][14] |

| Respiratory | NIOSH-approved Respirator (if needed) | While a fume hood is the primary control, a respirator may be required for large-scale work, spill cleanup, or if engineering controls fail. Follow OSHA respirator regulations. | [15] |

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and ensure safety.

-

Container: Store in the original, tightly sealed container.[16][17]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).[5] The amine functionality can be susceptible to oxidation over time.

-

Conditions: Keep in a cool, dry, and dark place away from incompatible materials.[5][16] Light sensitivity is a potential concern for many aromatic compounds.[18]

-

Incompatibilities: Avoid strong oxidizing agents, acids, and acid chlorides. Benzylamines are basic and will react exothermically with acids.

Experimental Protocols: A Representative Workflow

This compound is primarily used as a synthetic intermediate. The following protocol describes a representative N-acylation reaction, a common transformation for this class of compounds. This protocol is illustrative and must be adapted and risk-assessed for specific substrates and scales.

N-Acylation of this compound

Objective: To synthesize an amide by reacting this compound with an acid chloride.

Materials:

-

This compound

-

Acetyl chloride (or other desired acid chloride)

-

Triethylamine (Et₃N) or Pyridine (as a base)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Magnetic stirrer and stir bar

-

Round-bottom flask and septum

-

Argon or nitrogen line

-

Syringes and needles

Procedure:

-

Preparation: Set up a dry, argon-flushed round-bottom flask equipped with a magnetic stir bar in the chemical fume hood.

-

Reagent Addition: Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermic reaction between the amine and the highly reactive acid chloride.

-

Acylating Agent: Slowly add the acid chloride (1.1 eq) dropwise to the stirred solution via syringe. Maintain the temperature at 0 °C during the addition.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., ethyl acetate/hexanes). The disappearance of the starting benzylamine spot indicates reaction completion.

-

Workup (Quenching): Carefully quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove excess acid), water, and finally brine.

-

Drying: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.

Reactivity and Applications in Drug Discovery